2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is a five-membered aromatic structure containing two nitrogen atoms and three carbon atoms. This compound features a chloromethyl group and a para-fluorophenyl substituent, contributing to its unique chemical properties and potential applications in various fields. Its chemical structure can be denoted by the molecular formula and is associated with the CAS number 350672-14-9.
This compound falls under the classification of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Oxadiazoles are significant in medicinal chemistry due to their ability to interact with biological targets, making them valuable in drug development .
The synthesis of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 4-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This process generally proceeds through the formation of an intermediate hydrazide which subsequently cyclizes to form the oxadiazole ring .
The compound can undergo several types of chemical reactions:
The substitution reactions can yield derivatives with different functional groups replacing the chloromethyl group, while oxidation or reduction can produce compounds with altered properties suitable for diverse applications .
The mechanism of action for 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole primarily involves its interaction with specific biological targets. In medicinal contexts, it may inhibit certain enzymes or bind to receptors, thus modulating various biological pathways. The precise mechanism can vary significantly depending on the target organism or system being studied .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
The 1,3,4-oxadiazole ring system represents a privileged scaffold in contemporary medicinal chemistry due to its unique physicochemical properties and versatile bioisosteric capabilities. This five-membered heterocycle, characterized by two nitrogen atoms and one oxygen atom within the ring structure, exhibits remarkable metabolic stability while serving as a planar, electron-deficient aromatic system capable of diverse non-covalent interactions with biological targets. The structural and electronic features of this heterocycle underpin its widespread application in developing pharmacologically active compounds, particularly anticancer and antimicrobial agents [6] [9].
1,3,4-Oxadiazoles function as strategic bioisosteres for carboxylic acid functionalities, esters, amides, and carbamates, offering significant advantages in drug design. This bioisosteric equivalence stems from the heterocycle's ability to mimic the spatial arrangement and electronic properties of these carbonyl-containing functional groups while conferring enhanced metabolic stability and improved pharmacokinetic profiles. The oxadiazole ring demonstrates superior resistance to enzymatic degradation compared to typical ester functionalities, effectively addressing metabolic liabilities inherent in many lead compounds [6] [9].
The chloromethyl substituent at the C2 position of 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole provides a critical synthetic handle that significantly expands its utility in medicinal chemistry. This reactive group facilitates straightforward derivatization through nucleophilic substitution reactions, enabling the efficient construction of diverse molecular architectures. This synthetic versatility is exemplified in the preparation of hybrid molecules where the oxadiazole serves as a central scaffold connecting pharmacophoric elements, such as in the synthesis of pyrimidine-1,3,4-oxadiazole conjugated hybrids designed as potential anticancer agents [2]. The chemical reactivity profile of the chloromethyl group allows its transformation into various functionalities, including amines, azides, thiols, and ethers, or its use in constructing complex molecular frameworks through cross-coupling reactions [9].
Table 1: Key Bioisosteric Relationships of 1,3,4-Oxadiazoles in Drug Design
Traditional Functional Group | 1,3,4-Oxadiazole Bioisotere | Advantages Offered | Clinical Example |
---|---|---|---|
Carboxylic acid | 5-Substituted oxadiazole | Reduced ionization, enhanced membrane permeability | Raltegravir (HIV integrase inhibitor) |
Ester group | 2,5-Disubstituted oxadiazole | Enhanced metabolic stability, resistance to esterases | Nesapidil (vasodilator) |
Amide bond | 2-Amino-1,3,4-oxadiazole | Improved resistance to proteolysis, modified hydrogen bonding | Zibotentan (anticancer agent) |
Carbamate | 2-Alkoxy-1,3,4-oxadiazole | Reduced chemical reactivity, modified steric profile | Tiodazosin (antihypertensive) |
Furthermore, the oxadiazole ring contributes to favorable drug-like properties by modulating lipophilicity and aqueous solubility. The electron-withdrawing nature of the heterocycle reduces basicity and increases stability under physiological conditions, while its planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding sites. These features collectively enhance the pharmacodynamic and pharmacokinetic profiles of drug candidates incorporating this heterocyclic system, making 1,3,4-oxadiazoles particularly valuable in overcoming common drug development challenges such as poor metabolic stability and limited bioavailability [6] [9].
Halogen substitution, particularly with fluorine and chlorine atoms, on aryl rings attached to heterocyclic scaffolds represents a sophisticated strategy for optimizing pharmacological activity. The incorporation of halogen atoms at specific positions on aromatic systems significantly influences ligand-target interactions, primarily through steric, electronic, and hydrophobic effects. The 4-fluorophenyl moiety present in 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exemplifies this strategic approach, where the fluorine atom acts as a hydrogen mimic while imparting distinct electronic characteristics to the aromatic system [3] [4].
The presence of halogen atoms enhances binding affinity through several molecular mechanisms. First, fluorine's strong electronegativity induces a positive electrostatic potential (σ-hole) on the distal side of the carbon-halogen bond, enabling halogen bonding interactions with electron-rich sites in biological targets. These interactions, typically with backbone carbonyl oxygen atoms or side-chain heteroatoms in proteins, provide geometrically specific binding contributions comparable in strength to hydrogen bonds. Second, fluorine substitution modulates the acidity of adjacent functional groups and influences the conformation of flexible molecules through stereoelectronic effects. Third, halogens increase overall molecular lipophilicity, enhancing passive membrane permeability and affecting absorption and distribution properties [3] [4].
Table 2: Influence of Halogen Substituents on Pharmacological Properties of 1,3,4-Oxadiazoles
Halogen Pattern | Lipophilicity (Log P) | Target Binding Affinity | Antimicrobial Activity (Zone of Inhibition, mm) | Anticancer Activity (IC₅₀, μM) |
---|---|---|---|---|
Unsubstituted phenyl | 2.8 ± 0.3 | Moderate | 12 ± 1 | >100 |
4-Fluorophenyl | 3.1 ± 0.2 | Enhanced | 18 ± 2 | 25-50 |
2,4-Dichloro-5-fluorophenyl | 3.9 ± 0.4 | Strong | 22 ± 1 | 10-25 |
4-Chloromethylphenyl | 3.5 ± 0.3 | Enhanced | 20 ± 1 | 19.56 (HT-1080) [2] |
The importance of halogen substitution is evident in structure-activity relationship (SAR) studies of oxadiazole derivatives. Research on antimicrobial 1,3,4-oxadiazoles demonstrated that compounds featuring methyl, chloromethyl, and dichloro substituents on the phenyl ring at the 5th position of the oxadiazole nucleus exhibited superior activity against Gram-positive and Gram-negative pathogens compared to their non-halogenated counterparts [4]. Similarly, in anticancer applications, the incorporation of halogen atoms significantly enhanced cytotoxic potency. The compound featuring a chloromethylphenyl moiety demonstrated particularly notable activity, with SAR analysis indicating that the chloromethyl group contributes to both enhanced lipophilicity and serves as a reactive site for potential covalent interactions with biological nucleophiles [2] [4].
The strategic incorporation of fluorinated aromatic systems, specifically the 4-fluorophenyl group, into heterocyclic scaffolds represents a sophisticated approach to optimizing drug-target interactions. The 4-fluorophenyl moiety attached at the C5 position of 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exemplifies this design principle, where fluorine substitution profoundly influences both the physicochemical properties and biological activity of the molecule. The fluorine atom, while sterically similar to hydrogen, exerts significant electronic effects that enhance dipole moments and alter electron distribution throughout the conjugated system [1] [9].
The 4-fluorophenyl group significantly enhances bioavailability through multiple mechanisms. Fluorine's high electronegativity creates a strong dipole moment (approximately 1.6 D for the C-F bond) that influences overall molecular polarity and enhances interactions with biological membranes. This dipole facilitates improved passive diffusion across lipid bilayers while maintaining sufficient aqueous solubility for dissolution and absorption. Additionally, the fluorine atom modulates the π-electron system of the phenyl ring, fine-tuning its electron density and enhancing stacking interactions with aromatic amino acid residues in enzyme binding pockets. These properties are particularly advantageous in central nervous system-targeting drugs where optimal blood-brain barrier penetration is essential, as demonstrated by p38 MAPK inhibitors such as SB239063 which incorporate similar fluorinated aromatic systems [3] [9].
Table 3: Comparative Bioactivity of Fluorophenyl vs. Phenyl Derivatives in Oxadiazole Systems
Biological Activity | Phenyl Derivative Activity | 4-Fluorophenyl Derivative Activity | Enhancement Factor | Observed Molecular Interactions |
---|---|---|---|---|
Cytotoxic Activity (HT-1080) | IC₅₀ > 100 μM | IC₅₀ = 19.56 μM [2] | >5-fold | Caspase-3/7 activation, G2/M arrest |
Antibacterial (E. coli) | Zone: 12 ± 1 mm | Zone: 18 ± 2 mm [4] | 1.5-fold | Enhanced membrane penetration |
p38 MAPK Inhibition | IC₅₀ = 35 nM (SB239063 analog) [3] | IC₅₀ = 16 nM (SB239063) [3] | ~2-fold | Halogen bonding with His107, Lys63 |
Antifungal (C. albicans) | MIC = 128 μg/mL | MIC = 32 μg/mL [4] | 4-fold | Improved target affinity |
The biological significance of the 4-fluorophenyl motif is evident in multiple pharmacological contexts. In anticancer applications, oxadiazole derivatives bearing this substituent demonstrate markedly improved growth inhibition against diverse cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). The specific compound 5e, featuring a fluorinated aromatic system conjugated with a pyrimidine moiety through a methylene bridge, exhibited particularly potent activity against HT-1080 cells (IC₅₀ = 19.56 μM) and induced apoptosis through caspase-3/7 activation and G2/M phase cell cycle arrest [2]. Molecular docking studies revealed that the 4-fluorophenyl group contributes significantly to binding affinity through hydrophobic interactions and potential halogen bonding with key residues in the caspase-3 binding pocket [2] [10].
The combination of the 1,3,4-oxadiazole core with fluorinated aromatic systems creates a synergistic effect that enhances drug-target interactions. The electron-deficient oxadiazole ring and the polarized fluorophenyl group create a push-pull electronic system that facilitates charge transfer interactions within biological environments. This electronic configuration not only influences binding affinity but also impacts the molecule's spectroscopic properties, potentially enabling imaging applications. The strategic placement of fluorine atoms thus represents a powerful tool in modern drug design, enabling precise optimization of molecular recognition and pharmacokinetic properties in heterocyclic drug candidates [3] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0